molecular formula C16H17NO4S B11474711 7-(3,4,5-trimethoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one

7-(3,4,5-trimethoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one

Cat. No.: B11474711
M. Wt: 319.4 g/mol
InChI Key: UXRFCKHUQHHFQC-UHFFFAOYSA-N
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Description

7-(3,4,5-Trimethoxyphenyl)-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one is a complex organic compound featuring a thienopyridine core substituted with a trimethoxyphenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,4,5-trimethoxyphenyl)-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

7-(3,4,5-Trimethoxyphenyl)-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-(3,4,5-trimethoxyphenyl)-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(3,4,5-Trimethoxyphenyl)-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one is unique due to its thienopyridine core, which provides distinct electronic and steric properties compared to other compounds with similar biological activities. This uniqueness can lead to different binding affinities and selectivities for molecular targets, potentially resulting in improved therapeutic profiles .

Properties

Molecular Formula

C16H17NO4S

Molecular Weight

319.4 g/mol

IUPAC Name

7-(3,4,5-trimethoxyphenyl)-6,7-dihydro-4H-thieno[3,2-b]pyridin-5-one

InChI

InChI=1S/C16H17NO4S/c1-19-12-6-9(7-13(20-2)15(12)21-3)10-8-14(18)17-11-4-5-22-16(10)11/h4-7,10H,8H2,1-3H3,(H,17,18)

InChI Key

UXRFCKHUQHHFQC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2CC(=O)NC3=C2SC=C3

Origin of Product

United States

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